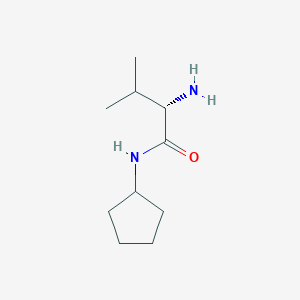
Phenoxybenzamine-d5
概要
説明
Phenoxybenzamine-d5 is an alpha-adrenergic antagonist with a long duration of action . It has been used to treat hypertension and as a peripheral vasodilator .
Synthesis Analysis
Phenoxybenzamine is a non-selective, non-competitive α-AR antagonist, which binds irreversibly with both α1 and α2-AR . It is long-acting and its effects persist long after it has been discontinued, since the effect diminishes only after α-AR resynthesis .Molecular Structure Analysis
The molecular formula of this compound is C18H22ClNO . The molecular weight is 308.9 g/mol . The IUPAC name is N-(2-chloroethyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1-phenoxypropan-2-amine .Chemical Reactions Analysis
A sequential injection analysis (SIA) system is described for the determination of phenoxybenzamine hydrochloride and metoclopramide using a spectrophotometer as a detector . The method is based on the detection of an unstable red intermediate compound resulting from the reaction of phenoxybenzamine hydrochloride or metoclopramide with .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.9 g/mol . It has a XLogP3-AA of 4.4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 8, an exact mass of 308.1703757 g/mol, and a monoisotopic mass of 308.1703757 g/mol .科学的研究の応用
Neuroprotective Potential in Traumatic Brain Injury
Phenoxybenzamine has shown promise as a neuroprotective agent in a rat model of severe traumatic brain injury (TBI). Research indicates that phenoxybenzamine can reduce neuronal death in rat hippocampal slice cultures exposed to oxygen glucose deprivation. Furthermore, when administered post-TBI, it has been observed to improve neurological outcomes and significantly lower the expression of pro-inflammatory signaling proteins, suggesting a potential mechanism of action through the reduction of neuroinflammation after TBI Rau et al., 2014.
Anti-Tumor Properties in Glioma
Phenoxybenzamine hydrochloride has exhibited significant anti-tumor effects on glioma cells. It has been found to inhibit the proliferation, migration, invasion, and tumorigenesis of glioma cells in vitro and in vivo. The mechanism behind its anti-tumor effect might involve the suppression of the TrkB-Akt pathway, pointing towards a potential therapeutic application in the treatment of gliomas Lin et al., 2016.
Potential in Pain Management
Phenoxybenzamine has been used in treating neuropathic pain syndromes, specifically complex regional pain syndrome (CRPS) types I and II. It is thought that the noncompetitive blockade of α1- and α2-adrenergic receptors by phenoxybenzamine may reduce stimulation of an increased population of adrenergic receptors in hyperalgesic skin and potentially reduce the release of proinflammatory cytokines from cellular elements, offering a rationale for its use in pain management Inchiosa & Kizelshteyn, 2008.
Investigating Anti-inflammatory and Immunomodulatory Actions
Phenoxybenzamine's gene expression signature in malignant cell lines suggests anti-inflammatory/immunomodulatory activity and suppression of tumor expansion through several possible mechanisms. Notably, it demonstrates signatures highly similar to those with glucocorticoid agonist activity, further supporting the hypothesis that phenoxybenzamine may exert anti-inflammatory and immunomodulatory effects Inchiosa, 2019.
作用機序
Target of Action
Phenoxybenzamine-d5, a deuterium-labeled variant of Phenoxybenzamine, primarily targets alpha-adrenergic receptors . These receptors are present in the muscle lining the walls of blood vessels . By blocking these receptors, this compound influences vascular muscle relaxation and blood vessel dilation .
Mode of Action
this compound interacts with its targets by blocking alpha receptors, leading to muscle relaxation and widening of the blood vessels . This blocking is irreversible, resulting in a long-lasting action . When the alpha receptors are blocked, the muscle relaxes, and the blood vessels widen, resulting in a lowering of blood pressure .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of blood pressure and vascular tone . By blocking alpha receptors, it disrupts the normal constriction of blood vessels mediated by these receptors, leading to vasodilation . This can affect various downstream effects related to blood pressure regulation and peripheral circulation .
Pharmacokinetics
this compound, like its parent compound Phenoxybenzamine, is expected to have variable absorption from the gastrointestinal tract . The onset of action is gradual over several hours, and the drug has a long-lasting effect due to its irreversible binding to alpha receptors
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle and the dilation of blood vessels . This results in increased blood flow and a reduction in blood pressure . Additionally, Phenoxybenzamine has been reported to have antitumor activity , suggesting that this compound might have similar effects.
Safety and Hazards
将来の方向性
Phenoxybenzamine has been used in patients with hypoplastic left heart syndrome, a congenital disability that develops during pregnancy in which the left side of the heart is malformed, affecting blood flow through the heart . Researchers are studying phenoxybenzamine to determine its utility as a male contraceptive . The hypothesis is that because of its known alpha-adrenergic blockade; this would result in blockage of the vas deferens muscles .
特性
IUPAC Name |
N-(2-chloroethyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1-phenoxypropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3/i2D,4D,5D,8D,9D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCTJOXCFMACW-FPWDVLCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN(CCCl)C(C)COC2=CC=CC=C2)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678722 | |
| Record name | N-(2-Chloroethyl)-1-phenoxy-N-[(~2~H_5_)phenylmethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188265-52-2 | |
| Record name | N-(2-Chloroethyl)-1-phenoxy-N-[(~2~H_5_)phenylmethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



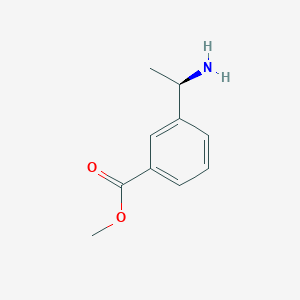


![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)

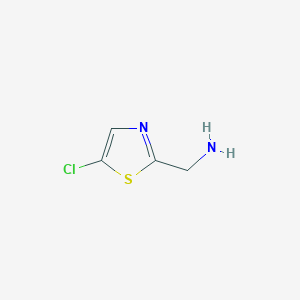
![4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid](/img/structure/B3088970.png)
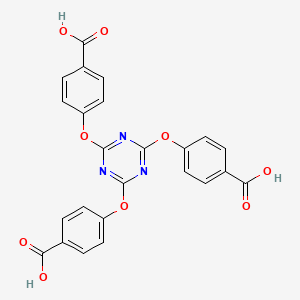
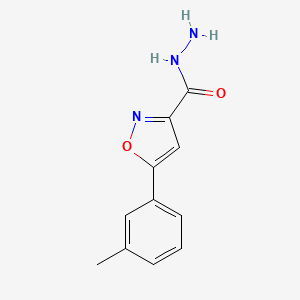
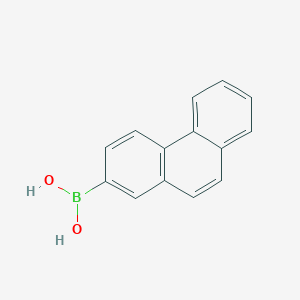
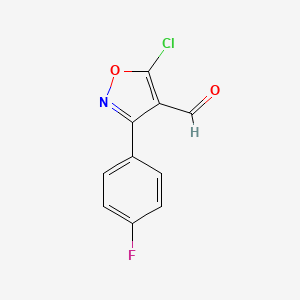
![N-[2-(Trifluoromethyl)phenyl]piperidin-4-amine;hydrochloride](/img/structure/B3089030.png)
